Superior Target Engagement Potency: BPK-29 vs. BPK-26 in NSCLC Cells
BPK-29 demonstrates significantly greater target engagement of the NR0B1 C274 residue compared to the closely related analog BPK-26. In KEAP1-mutant H460 NSCLC cells, BPK-29 achieved >50% engagement of C274 at 5 μM concentration, while BPK-26 exhibited substantially lower engagement at the same dose . This potency difference is consistent with functional assays showing BPK-29 produces more complete disruption of the NR0B1-RBM45 interaction at equivalent concentrations .
| Evidence Dimension | Target engagement (NR0B1 C274 modification) |
|---|---|
| Target Compound Data | >50% engagement at 5 μM |
| Comparator Or Baseline | BPK-26 (closest analog): lower engagement at 5 μM |
| Quantified Difference | BPK-29 superior; exact fold difference not quantified but visually evident in Figure S6A |
| Conditions | KEAP1-mutant H460 NSCLC cells, 5 μM compound treatment, isoTOP-ABPP analysis (Bar-Peled et al., Cell 2017, Figure S6A) |
Why This Matters
For researchers requiring maximal NR0B1 target coverage at low micromolar concentrations, BPK-29 provides superior engagement over the nearest structural analog, reducing the risk of incomplete target modulation.
- [1] Bar-Peled L, et al. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer. Cell. 2017 Oct 19;171(3):696-709.e23. Page 407-408: 'BPK-29 displayed superior potency compared to BPK-26, achieving >50% engagement of C274 at 5 μM in NSCLC cells.' View Source
- [2] Bar-Peled L, et al. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer. Cell. 2017 Oct 19;171(3):696-709.e23. Figure 6D: concentration-dependent blockade of NR0B1-RBM45 interaction. View Source
